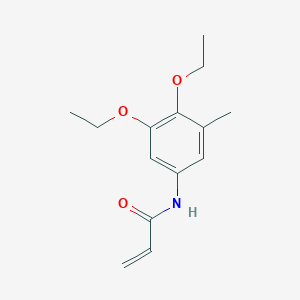
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is an organic compound belonging to the class of amides It features a prop-2-enamide group attached to a 3,4-diethoxy-5-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by an amide formation step. Common reagents used in this synthesis include acetic anhydride, pyridine, and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)prop-2-enamide: Similar structure with methoxy groups instead of ethoxy groups.
N-(3,4-Dimethoxy-5-methylphenyl)prop-2-enamide: Similar structure with an additional methyl group.
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with methoxy groups.
Properties
CAS No. |
90257-18-4 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO3/c1-5-13(16)15-11-8-10(4)14(18-7-3)12(9-11)17-6-2/h5,8-9H,1,6-7H2,2-4H3,(H,15,16) |
InChI Key |
XRISNVLHUPVIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C=C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
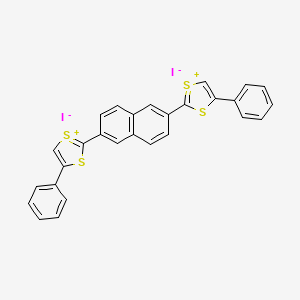
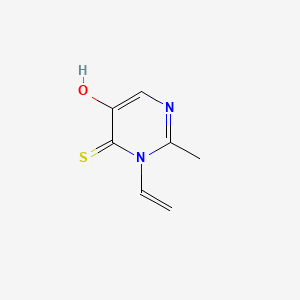
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

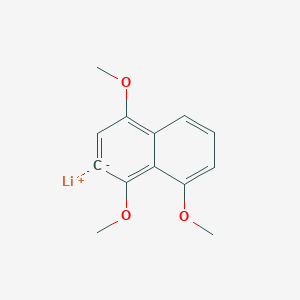
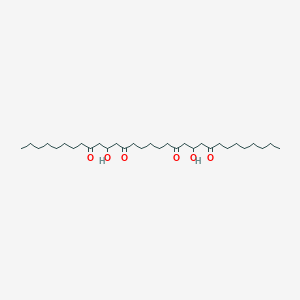
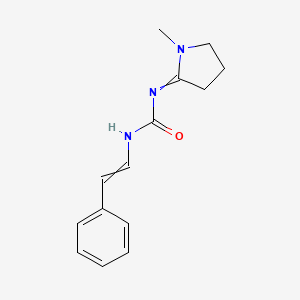

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
